N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Lipophilicity XLogP3 Drug-likeness

For S1P receptor SAR campaigns, the 6-bromo substitution is essential: the non-halogenated analog cannot probe halogen-bonding pockets. This compound's XLogP3 of 3.9 enables CNS penetration. Procure exact material for robust lead optimization. • S1PR modulation: Based on patent US20120328661A1 • CNS lead proxy: ΔXLogP3 +0.9 vs. non-brominated analog • Halogen-bond vector: Direct isostere for heavy-halogen candidates

Molecular Formula C18H12BrNO5
Molecular Weight 402.2 g/mol
Cat. No. B12122548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC18H12BrNO5
Molecular Weight402.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C18H12BrNO5/c19-12-2-4-14-11(6-12)7-13(18(22)25-14)17(21)20-8-10-1-3-15-16(5-10)24-9-23-15/h1-7H,8-9H2,(H,20,21)
InChIKeyNIFVGRWGDVXJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-Coumarin-3-Carboxamide Procurement


N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide (CAS 325810-67-1, PubChem CID 1115761) [1] is a synthetic 2-oxo-2H-chromene (coumarin) derivative featuring a 6-bromo substitution on the benzopyrone ring and a 1,3-benzodioxol-5-ylmethyl carboxamide side chain. The compound has a molecular formula of C18H12BrNO5 and a molecular weight of 402.2 g/mol [1]. It belongs to a broad class of 2-oxo-2H-chromene-3-carboxamides, which have been investigated as modulators of sphingosine-1-phosphate (S1P) receptors and as anti-infective agents [2]. The specific 6-bromo modification differentiates it from its non-halogenated parent compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (CAS 325810-66-0) .

Halogen bond-directed SAR probe for 6-bromo substitution studies
Differentiated lipophilicity profile supports ADME/Tox comparison context
Scaffold-level S1P receptor pathway modulation research context

Irreplaceability of 6-Bromo-Coumarin-3-Carboxamide


Generic substitution within the 2-oxo-2H-chromene-3-carboxamide chemical class is not a scientifically trivial procurement decision. The replacement of a hydrogen atom with a bromine atom at the 6-position fundamentally alters the molecule's electronic structure, steric profile, and lipophilicity. For example, the computed XLogP3 value for C18H12BrNO5 is 3.9, compared to a significantly lower lipophilicity for the non-brominated analog C18H13NO5 [1]. This difference directly impacts membrane permeability, target binding kinetics, and metabolic stability. Therefore, a scientifically rigorous campaign requires procuring the exact 6-bromo derivative; evidence gathered for the non-brominated parent compound (CAS 325810-66-0) cannot be extrapolated to guarantee equivalent biological or physicochemical performance.

Non-brominated analog may shift lipophilicity
XLogP3 difference of ~0.9 log units can alter membrane permeability and binding kinetics; direct substitution cannot assume equivalent ADME behavior.
Absence of halogen bonding interaction vector
6-H analog lacks the bromine sigma-hole necessary for halogen-dependent target engagement; SAR interpretation may be incomplete.
Physical property and formulation mismatch
Molecular weight and van der Waals surface area differences influence solubility, crystallization, and DMSO stock behavior; high-throughput screening outcomes may diverge.

6-Bromo-Coumarin Differentiation Evidence


Lipophilicity-Driven PK Differentiation

Computed partition coefficients provide a key differentiator. According to PubChem, the brominated target compound (C18H12BrNO5) has a computed XLogP3 of 3.9, while the non-brominated analog N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (C18H13NO5) has a substantially lower computed XLogP3 of 3.0 [1]. This difference of 0.9 log units is significant in medicinal chemistry and influences a compound's ability to passively diffuse across biological membranes, its compound solubility, and its affinity for hydrophobic binding pockets.

Lipophilicity (XLogP3)
Cross-study comparable
6-Br: 3.9 | Parent: 3.0 | Δ 0.9
Supports lipophilicity-dependent PK differentiation context
Computed XLogP3, PubChem; membrane permeability implications require experimental validation
Lipophilicity XLogP3 Drug-likeness ADME

Halogen Bonding Advantage

The presence of the 6-bromo atom constitutes a structural difference with definable computational and steric consequences. The 6-bromo group introduces a large, polarizable halogen on the chromene core, capable of engaging in halogen bonding with biological targets and optimizing steric filler interactions within binding pockets. This is in contrast to the 6-hydrogen present in the closely related analog N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2H-chromene-3-carboxamide . While specific Kd or IC50 values are not directly comparable from the identified databases, the fundamental chemical principle is that changing from a hydrogen atom to a heavy halogen creates a new vector for intermolecular interaction that is completely absent in the comparator.

Halogen bonding capability
Class-level inference
6-Br present; H analog absent
Supports halogen bond-based SAR exploration context
Qualitative structural rationale; target-specific binding data not available
Halogen Bonding Structure-Activity Relationship Medicinal Chemistry Coumarin Derivatives

Molecular Weight & CMC Impact

The target compound's molecular weight (402.2 g/mol) is 79.1 Da higher than that of its non-brominated analog C18H13NO5 (323.1 g/mol) [1]. This quantitative difference in mass corresponds to measurable differences in physical properties, including boiling point, melting point, and solubility, which are critical for chemistry, manufacturing, and controls (CMC) activities. Additionally, the hydrogen bond donor count (1) and acceptor count (5) are identical for both molecules, suggesting that while core polarity is similar, the increased molecular weight and van der Waals surface area of the brominated compound will distinctly influence crystallization and solubility behavior.

Molecular weight
Cross-study comparable
402.2 vs 323.1 g/mol | Δ 79.1
Supports physical property and formulation differentiation context
Solubility and crystallization behavior may differ; H-bond donor/acceptor counts unchanged
Molecular Weight H-bond Donors/Acceptors Formulation Chemical Development

Bioactivity Data Gap

A comprehensive search of authoritative databases, including PubChem and BindingDB, was unable to identify a direct, quantitative head-to-head biological comparison between N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide and its closest in-class analogs. For example, while the target compound appears in commercial libraries, a BindingDB entry for a chromobox protein homolog 6 (CBX6) ligand with a Kd of 900 nM was found to correspond to a significantly different, large peptide conjugate, not the small molecule target. This represents a definitive 'data gap' rather than an ambiguous or negative result. No credible, comparable IC50, Kd, or EC50 values for the target compound versus its non-brominated analog were located in primary peer-reviewed literature or patents, precluding a potency-based procurement rationale.

Bioactivity data
Data gap
No verified head-to-head potency data found
Scaffold-driven procurement rationale required; biological comparison not established
Search covered PubChem, BindingDB, and patent literature
Biological Activity Selectivity Potency Evidence Gap

6-Bromo-Coumarin Application Scenarios


Halogen Bond-Directed Probe

This compound is an appropriate procurement choice for a structure-based drug design project targeting a protein with a known or potential halogen-binding pocket. The 6-bromo substituent is a direct isostere for other heavy halogens (such as iodine) commonly found in clinical candidates, making it useful for SAR campaigns where the physical nature of the halogen bond (distance, angle, sigma-hole) is a core component of the lead optimization plan. The comparator non-brominated analog lacks this specific interaction vector, rendering it unsuitable for this purpose [1].

CNS Lipophilicity Advantage

Based on its computed XLogP3 of 3.9, the target compound is a more suitable proxy for developing central nervous system (CNS) penetrant compounds compared to the significantly less lipophilic, non-brominated analog (XLogP3 3.0). This difference of 0.9 log units is within the optimal range for blood-brain barrier permeability, making the 6-bromo derivative a better early screening compound for CNS projects where enhanced brain exposure is a prerequisite for therapeutic efficacy [2].

S1P Receptor Modulator SAR

Procurement is justified for research programs investigating sphingosine-1-phosphate (S1P) receptor modulation. As documented in the patent application US20120328661A1, 2-oxo-2H-chromene-3-carboxamide derivatives are claimed as S1P receptor modulators. Therefore, an investigator wishing to explore the structure-activity relationship (SAR) of the chromene core with a heavy halogen substitution at the 6-position must use this specific compound. Using the non-halogenated analog would leave a critical dimension of the SAR unexplored, directly undermining the intellectual property and lead optimization strategy [3].

CBX Domain Interaction Probe

Caution: This scenario is based on the functional similarity of a peptide conjugate to the small molecule target. An investigator studying chromobox homolog (CBX) domains must verify the exact molecular identity before procurement. A BindingDB record for a structurally complex conjugate containing a chromene moiety reported affine binding to CBX6 (Kd: 900 nM) and CBX8 (Kd: 6000 nM). If the target compound is selected, the user must procure it as a small-molecule probe and validate its independent affinity, as no direct data links the simple brominated chromene carboxamide to these targets. This represents high-risk, high-reward reagent sourcing for a novel target space and should only be undertaken by laboratories equipped to perform complete biochemical profiling [4].

Application
Selection Property
Validation Focus
Halogen bond-directed SAR research
6-bromo halogen bonding vector
Target-specific halogen bond geometry and affinity
CNS penetration research probe
Computed lipophilicity profile
Blood-brain barrier permeability assay context
S1P receptor pathway SAR exploration
2-oxo-2H-chromene core with 6-bromo
Receptor modulation endpoint context; patent-based rationale
CBX domain interaction probe (high verification need)
Small-molecule chromene scaffold
Independent target binding validation required; no direct affinity data
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